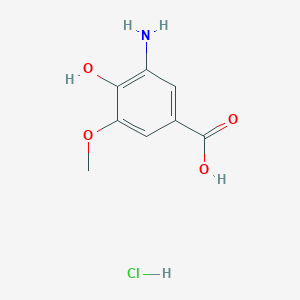

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a chemical compound with the CAS Number: 15785-53-2 . It has a molecular weight of 219.62 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO4.ClH/c1-13-6-3-4 (8 (11)12)2-5 (9)7 (6)10;/h2-3,10H,9H2,1H3, (H,11,12);1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride demonstrates significant enzyme inhibition activities. For instance, a derivative, 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, shows notable alpha-glucosidase and glycogen phosphorylase inhibitory activities. These properties suggest potential therapeutic applications, particularly in treating disorders related to enzyme malfunction or overactivity (Li et al., 2008).

Biochemical Research and Reagent Development

The compound has been utilized in biochemical research as a reagent. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, a related compound, serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT). Its interactions with COMT demonstrate its utility in exploring enzyme kinetics and inhibitor design (Borchardt & Huber, 1982).

Nanotechnology and Controlled Release Systems

In the field of nanotechnology, derivatives of this compound, like 4-hydroxy-3-methoxybenzoic acid, have been used to create nanohybrids for controlled release systems. These systems have applications in flavor encapsulation and controlled release in foods, highlighting its potential in food technology and preservation (Hong, Oh & Choy, 2008).

Environmental Biotechnology

The compound and its derivatives find applications in environmental biotechnology as well. A study on Pseudomonas putida elucidated how it metabolizes various methoxybenzoic acids, including derivatives similar to this compound. This research contributes to understanding microbial degradation of aromatic compounds, beneficial in bioremediation and environmental sustainability efforts (Donnelly & Dagley, 1980).

Pharmaceutical Synthesis and Drug Development

In pharmaceutical synthesis, derivatives of this compound serve as intermediates. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the production of amisulpride, demonstrates its role in synthesizing active pharmaceutical ingredients (Wang Yu, 2008).

Spectroscopy and Material Science

In material science and spectroscopy, the derivatives of this compound are analyzed to understand their physical properties. For instance, studies involving the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid help in understanding molecular structures and properties critical in material science and chemistry (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi & Kurt, 2012).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c1-13-6-3-4(8(11)12)2-5(9)7(6)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUXFNSQFBPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)

![5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2473420.png)

![2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2473421.png)